2-{[1,1'-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-{[1,1'-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1236076-70-2
VCID: VC11549426
InChI:
SMILES:
Molecular Formula: C12H21BO2
Molecular Weight: 208.1

2-{[1,1'-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1236076-70-2

Cat. No.: VC11549426

Molecular Formula: C12H21BO2

Molecular Weight: 208.1

Purity: 95

* For research use only. Not for human or veterinary use.

2-{[1,1'-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 1236076-70-2

Specification

CAS No. 1236076-70-2
Molecular Formula C12H21BO2
Molecular Weight 208.1

Introduction

2-{[1,1'-Bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with significant applications in organic synthesis and material science. This compound is also known as Bi(cyclopropane)-1-boronic acid pinacol ester. It is characterized by its unique cyclopropane rings and boronate ester functional group, which provide it with distinct reactivity and versatility in chemical reactions.

Synthesis

The synthesis of this compound typically involves the coupling of cyclopropane derivatives with boronic acid or its esters under controlled conditions. A common method includes:

  • Reaction Type: Cross-coupling reaction

  • Catalyst: Palladium or nickel-based catalysts

  • Reagents Used: Pinacol boronate esters and cyclopropane derivatives

  • Reaction Conditions: Reflux in an inert atmosphere (e.g., argon or nitrogen)

This process ensures high regioselectivity and stereoselectivity.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to the strained nature of its cyclopropane rings and the reactivity of the boronate ester group. It is used in:

  • Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds.

  • Functionalization of cyclopropanes for synthesizing complex molecules.

Material Science

Its unique structure makes it a candidate for creating polymers with enhanced mechanical properties or as a precursor for advanced materials.

Chemical Reactivity

The compound exhibits reactivity typical of boronic esters and strained cyclopropanes:

Reaction TypeReagents/ConditionsProducts
OxidationHydrogen peroxide or KMnO4Boronic acids
SubstitutionHalogens (e.g., Br2)Halogenated cyclopropanes
CouplingAryl halides + Pd catalystBiaryl derivatives
HydrolysisAcidic or basic conditionsBoronic acid derivatives

Comparison with Related Compounds

Compound NameKey FeaturesApplications
Cyclopropylboronic acidSingle cyclopropane ringOrganic synthesis
Bi(cyclopropane)-methanolDual cyclopropane rings with a hydroxyl groupPharmaceutical intermediates
Bi(cyclopropane)-1-boronic acid esterDual cyclopropane rings with boronate ester functionalityVersatile coupling reagent

Research Findings

Recent studies have highlighted the importance of such compounds in advanced synthetic methodologies:

  • Catalysis Studies: The use of palladium-catalyzed reactions has demonstrated high efficiency in coupling reactions involving this compound.

  • Mechanistic Insights: The strained nature of the cyclopropane rings contributes to unique reaction pathways that are not observed in other boronic esters.

  • Potential Applications in Drug Discovery: Cyclopropane-containing molecules are being investigated for their role as enzyme inhibitors due to their rigid structure.

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